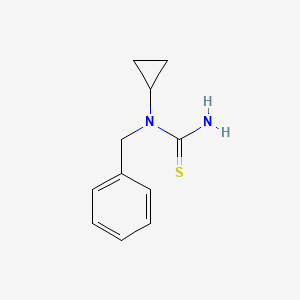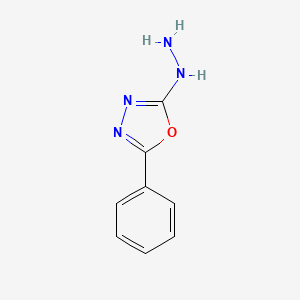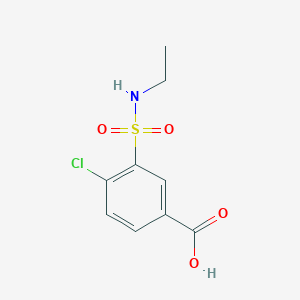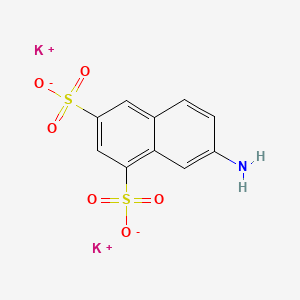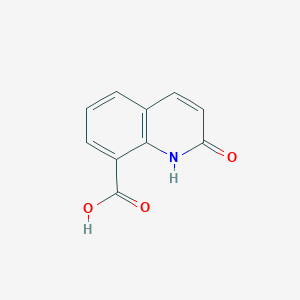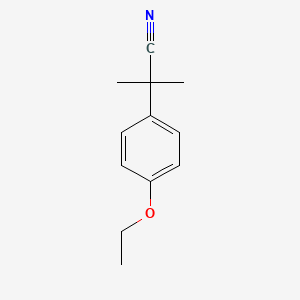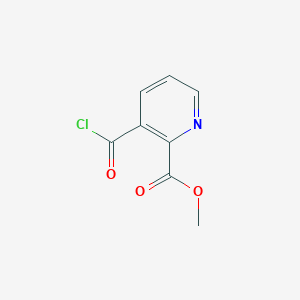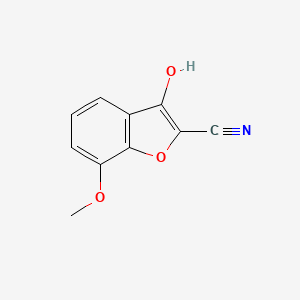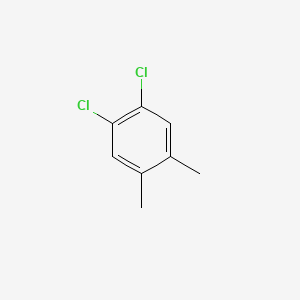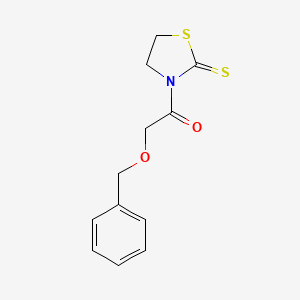
N-Boc-2-indolyldimethylsilanol
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-indolyldimethylsilanol typically involves the reaction of 2-indolyltrimethylsilane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
N-Boc-2-indolyldimethylsilanol primarily undergoes palladium-catalyzed cross-coupling reactions. These reactions are crucial in forming carbon-silicon bonds, which are valuable in organic synthesis .
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride.
Bases: Triethylamine or potassium carbonate.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products of these reactions are typically silicon-containing organic compounds, which can be further functionalized for various applications.
科学研究应用
N-Boc-2-indolyldimethylsilanol is used in several scientific research applications:
Chemistry: As a silicon nucleophile in cross-coupling reactions, it helps in the synthesis of complex organic molecules.
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Research into silicon-containing drugs and their pharmacological properties.
Industry: Used in the synthesis of silicon-based materials and polymers.
作用机制
The mechanism of action for N-Boc-2-indolyldimethylsilanol in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-silicon intermediate. This intermediate facilitates the transfer of the silicon group to the organic substrate, forming a new carbon-silicon bond .
相似化合物的比较
Similar Compounds
Trimethylsilylindole: Another silicon-containing indole derivative.
N-Boc-2-indolyltrimethylsilane: Similar in structure but with a trimethylsilyl group instead of a dimethylsilanol group.
Uniqueness
N-Boc-2-indolyldimethylsilanol is unique due to its hydroxydimethylsilyl group, which provides distinct reactivity compared to other silicon-containing indole derivatives. This makes it particularly useful in specific cross-coupling reactions where other silicon groups may not be as effective .
属性
IUPAC Name |
tert-butyl 2-[hydroxy(dimethyl)silyl]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3Si/c1-15(2,3)19-14(17)16-12-9-7-6-8-11(12)10-13(16)20(4,5)18/h6-10,18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJIKJGACIMUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478184 | |
| Record name | N-Boc-2-indolyldimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784161-48-4 | |
| Record name | N-Boc-2-indolyldimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole](/img/structure/B1626572.png)
